N-(3-chloro-4-fluorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-(3-Chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a carboxamide group, a methanesulfonyl group, and two fluorophenyl groups. The presence of chlorine and fluorine atoms in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The process often includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Substitution with Fluorophenyl Groups: The fluorophenyl groups are introduced through nucleophilic aromatic substitution reactions, where fluorine atoms replace hydrogen atoms on the aromatic ring.
Addition of the Methanesulfonyl Group: The methanesulfonyl group is added through a sulfonylation reaction, typically using methanesulfonyl chloride as the sulfonylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide
- N-(3-chloro-4-fluorophenyl)-4-fluoro-3-methylbenzenesulfonamide
Uniqueness
N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex molecules and the study of biological systems.
Properties
Molecular Formula |
C19H19ClF2N2O3S |
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Molecular Weight |
428.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H19ClF2N2O3S/c20-17-11-16(5-6-18(17)22)23-19(25)14-7-9-24(10-8-14)28(26,27)12-13-1-3-15(21)4-2-13/h1-6,11,14H,7-10,12H2,(H,23,25) |
InChI Key |
PSPRUFOZDXWZAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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